N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and a phthalazine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3,4-diethoxyphenyl ethylamine, followed by its reaction with various reagents to introduce the sulfonamide and phthalazine groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and phthalazine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine and phthalazine rings may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, along with the piperidine and phthalazine rings, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-(4-piperidin-1-ylphthalazin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O4S/c1-4-39-28-16-14-24(21-29(28)40-5-2)17-18-33-41(37,38)30-22-25(15-13-23(30)3)31-26-11-7-8-12-27(26)32(35-34-31)36-19-9-6-10-20-36/h7-8,11-16,21-22,33H,4-6,9-10,17-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONFJOFAOYMBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)N5CCCCC5)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.